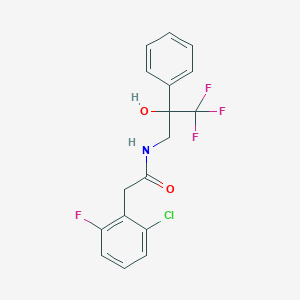

![molecular formula C17H19NO3S B2917103 苯并[b]噻吩-2-基(3-((四氢呋喃-3-基)甲氧基)氮杂环丁-1-基)甲苯酮 CAS No. 2309728-37-6](/img/structure/B2917103.png)

苯并[b]噻吩-2-基(3-((四氢呋喃-3-基)甲氧基)氮杂环丁-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

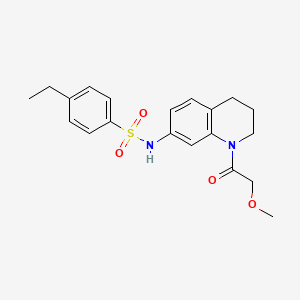

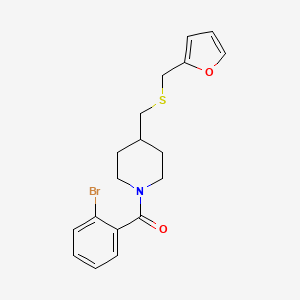

Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound with a five-membered ring containing a sulfur atom . This compound also includes a tetrahydrofuran moiety, which is a cyclic ether , and an azetidine moiety, which is a four-membered ring containing a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions and electrophilic cyclization reactions . For instance, the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene involved a Pd-catalyzed coupling reaction . Another example is the synthesis of chiral 2,3-dihydro-benzo[b]thiophene, which involved an asymmetric hydrogenation .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its individual moieties. The benzo[b]thiophene moiety is a five-membered heterocyclic compound containing a sulfur atom . The tetrahydrofuran moiety is a cyclic ether , and the azetidine moiety is a four-membered ring containing a nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve coupling reactions and electrophilic cyclization reactions . For instance, the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene involved a Pd-catalyzed coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as thiophene, include a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

化学合成和改性

Chen 等人(2017 年)的一项研究探索了涉及苯并[b]噻吩的 Pd(II) 催化的 Sonogashira 型交叉偶联反应,导致开发出各种 2-取代的苯并[b]噻吩。这种合成方法对于创建苯并[b]噻吩-2-基(3-((四氢呋喃-3-基)甲氧基)氮杂环丁-1-基)甲苯酮等化合物非常重要,展示了它们在各种化学应用中的潜力,包括荧光和受体配体性质(Chen, Xiang, Yang, & Zhou, 2017)。

光重组和合成

Dalal 等人(2017 年)对 3-烷氧基-6-氯-2-(苯并[b]噻吩-2-基)-4H-色满-4-酮(在结构上与苯并[b]噻吩-2-基衍生物相关)的光重组进行了研究。这项研究提供了一种绿色且便利的方法来合成角状五环化合物,突出了苯并[b]噻吩结构在光化学研究中的多功能性(Dalal, Khanna, Kumar, & Kamboj, 2017)。

抗癌应用

Xu 等人(2017 年)合成了含有苯并[b]噻吩-2-基的新型吡唑啉衍生物,并评估了它们作为抗癌剂的潜力。该研究表明,这些化合物对 HepG-2 细胞发挥了细胞毒性作用,表明苯并[b]噻吩衍生物在开发新的抗癌药物中具有潜在用途(Xu, Pan, Wang, Li, Peng, Wei, Chen, & Zheng, 2017)。

在太阳能电池效率中的应用

Zhou 等人(2013 年)对聚合物太阳能电池的研究使用了与苯并[b]噻吩密切相关的噻吩[3,4-b]-噻吩衍生物,以提高太阳能电池效率。这项研究证明了噻吩基化合物的潜力,即提高太阳能电池性能,表明苯并[b]噻吩衍生物在可再生能源技术中的应用(Zhou, Zhang, Seifter, Collins, Luo, Bazan, Nguyen, & Heeger, 2013)。

抗抑郁药开发

Orus 等人(2002 年)开发了具有不同取代基的苯并[b]噻吩衍生物,旨在创造新的双重抗抑郁药。这些化合物在一系列针对 5-HT1A 受体亲和力和血清素再摄取抑制的体外试验中显示出有希望的结果,表明苯并[b]噻吩基化合物的潜力用于抗抑郁药开发(Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002)。

未来方向

The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. For instance, novel benzothiophene derivatives have shown high antioxidant capacities and antibacterial activity against S. aureus . Therefore, this compound could potentially be explored for similar applications.

作用机制

Target of Action

Related compounds have been shown to have affinity towards5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

It’s suggested that the compound might interact with its targets throughelectrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .

Biochemical Pathways

Given its potential interaction with 5-ht1a serotonin receptors, it might influence theserotonin system and related pathways .

Result of Action

Related compounds have shown to display micromolar affinity towards 5-ht1a sites .

属性

IUPAC Name |

1-benzothiophen-2-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c19-17(16-7-13-3-1-2-4-15(13)22-16)18-8-14(9-18)21-11-12-5-6-20-10-12/h1-4,7,12,14H,5-6,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGNZLDQMOPUIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophene-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

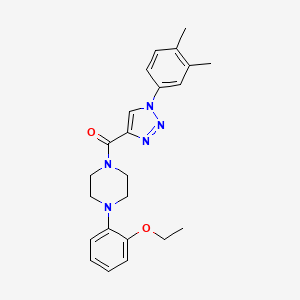

![Ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2917023.png)

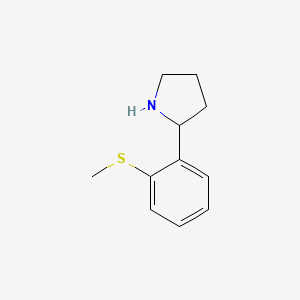

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917027.png)

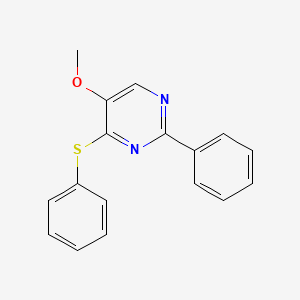

![2-[(2-Phenoxyethyl)thio]benzoic acid](/img/structure/B2917029.png)

![4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2917030.png)

![1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917036.png)